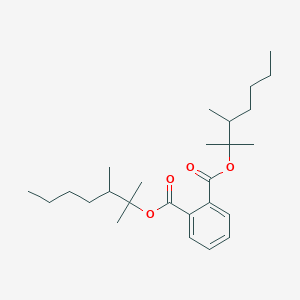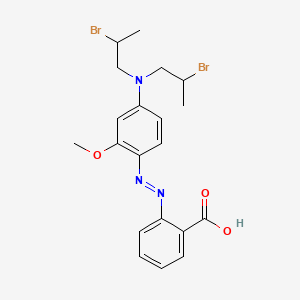
Iridium(3+) potassium chloride (1/1/4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium(3+) potassium chloride (1/1/4) is a coordination compound consisting of iridium in the +3 oxidation state, potassium, and chloride ions. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iridium(3+) potassium chloride can be synthesized through several methods. One common approach involves the reaction of iridium(III) chloride with potassium chloride in an aqueous solution. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired compound. Another method involves the use of iridium metal, which is dissolved in aqua regia to form iridium(III) chloride, followed by the addition of potassium chloride to precipitate the compound .
Industrial Production Methods
Industrial production of iridium(3+) potassium chloride often involves the extraction of iridium from its ores, followed by purification and conversion to iridium(III) chloride. The iridium(III) chloride is then reacted with potassium chloride to produce the final compound. This process requires precise control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Iridium(3+) potassium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iridium.
Reduction: It can be reduced to lower oxidation states or elemental iridium.
Substitution: Ligand exchange reactions can occur, where chloride ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as ammonia or phosphines can be used under controlled conditions to replace chloride ions .
Major Products Formed
Oxidation: Higher oxidation state iridium compounds.
Reduction: Lower oxidation state iridium compounds or elemental iridium.
Substitution: Complexes with different ligands, such as ammine complexes.
Scientific Research Applications
Iridium(3+) potassium chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and carbon-carbon bond formation.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent due to its unique properties.
Medicine: Explored for its anticancer properties and potential use in targeted drug delivery systems.
Industry: Utilized in the production of high-performance materials, such as electrodes and sensors .
Mechanism of Action
The mechanism of action of iridium(3+) potassium chloride involves its ability to interact with various molecular targets. In catalytic applications, the compound facilitates the transfer of electrons or atoms, enabling chemical transformations. In biological systems, it can interact with cellular components, potentially disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Iridium(III) chloride: Shares similar chemical properties but lacks the potassium component.
Potassium hexachloroiridate(IV): Contains iridium in the +4 oxidation state and has different reactivity.
Iridium(III) bromide: Similar structure but with bromide ions instead of chloride
Uniqueness
Iridium(3+) potassium chloride is unique due to its specific combination of iridium, potassium, and chloride ions, which imparts distinct chemical and physical properties. Its stability and reactivity make it suitable for a wide range of applications, distinguishing it from other iridium compounds.
Properties
CAS No. |
52934-18-6 |
|---|---|
Molecular Formula |
Cl4IrK |
Molecular Weight |
373.1 g/mol |
IUPAC Name |
potassium;iridium(3+);tetrachloride |
InChI |
InChI=1S/4ClH.Ir.K/h4*1H;;/q;;;;+3;+1/p-4 |
InChI Key |
URZWVLRNPNSHDV-UHFFFAOYSA-J |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[K+].[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


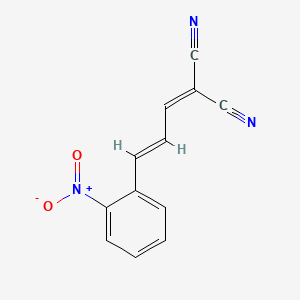
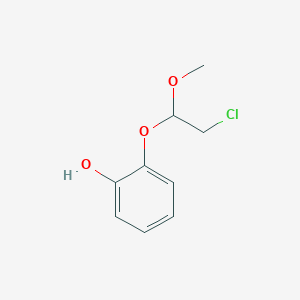
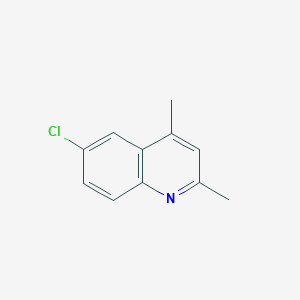
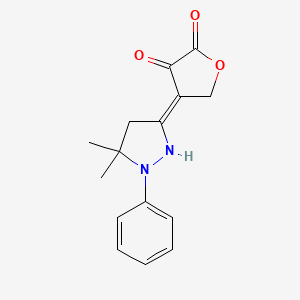
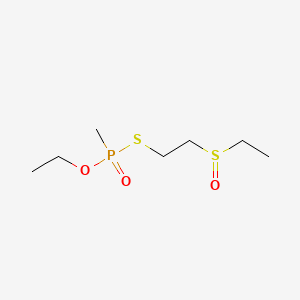
![1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14653551.png)
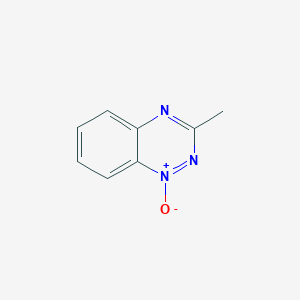
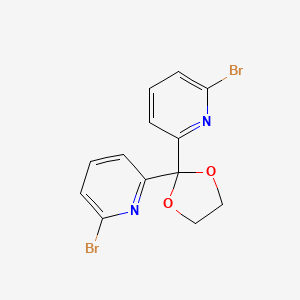

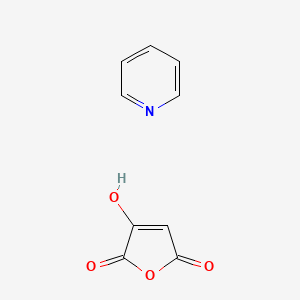
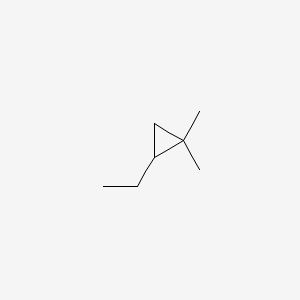
![[4-(2,2-Dimethylpropanoyl)phenyl]acetic acid](/img/structure/B14653599.png)
